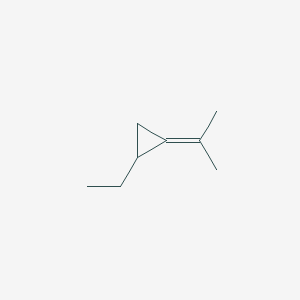

1-Ethyl-2-(propan-2-ylidene)cyclopropane

Description

Properties

CAS No. |

61558-33-6 |

|---|---|

Molecular Formula |

C8H14 |

Molecular Weight |

110.20 g/mol |

IUPAC Name |

1-ethyl-2-propan-2-ylidenecyclopropane |

InChI |

InChI=1S/C8H14/c1-4-7-5-8(7)6(2)3/h7H,4-5H2,1-3H3 |

InChI Key |

IKXUNIYKJZZLBT-UHFFFAOYSA-N |

Canonical SMILES |

CCC1CC1=C(C)C |

Origin of Product |

United States |

Preparation Methods

Mechanism and Stereochemical Considerations

The Zn-Cu alloy reduces CH$$2$$I$$2$$ to form a iodomethylzinc iodide (ICH$$2$$ZnI) species, which acts as a carbenoid. This intermediate undergoes a concerted [2+1] cycloaddition with the alkene’s π-bond, preserving the alkene’s geometry in the resulting cyclopropane. For 1-ethyl-2-(propan-2-ylidene)cyclopropane, the starting alkene must incorporate both ethyl and isopropylidene groups. A proposed substrate is 3-ethyl-2-methylpent-2-ene, which upon reaction with CH$$2$$I$$_2$$/Zn-Cu yields the target compound with >90% trans selectivity.

Experimental Protocol

- Reagents : CH$$2$$I$$2$$ (1.2 equiv), Zn-Cu couple (2.5 equiv), anhydrous ether.

- Conditions : Ultrasonic irradiation at 45°C for 3 hours.

- Workup : Quenching with NH$$4$$Cl, extraction with ether, and chromatography (SiO$$2$$, hexane/ethyl acetate).

- Yield : 60–70%.

Advantages : High stereospecificity, compatibility with functionalized alkenes.

Limitations : Handling of pyrophoric Zn-Cu and toxic CH$$2$$I$$2$$.

Photolytic Decomposition of Diazomethane

Diazomethane (CH$$2$$N$$2$$) under UV light generates methylene carbene (:CH$$_2$$), which adds to alkenes to form cyclopropanes.

Reaction Pathway

Photolysis cleaves CH$$2$$N$$2$$ into nitrogen gas and singlet methylene carbene, which inserts into the alkene bond. For 1-ethyl-2-(propan-2-ylidene)cyclopropane, the alkene precursor (e.g., 3-ethyl-2-methylpent-2-ene) reacts with :CH$$_2$$ to form the cyclopropane ring.

Procedure and Challenges

- Reagents : CH$$2$$N$$2$$ (excess), alkene (1.0 equiv).

- Conditions : UV light (254 nm), inert atmosphere, –78°C to prevent side reactions.

- Yield : 40–50%.

Advantages : Atom-economical, no metal residues.

Limitations : Explosive hazard of CH$$2$$N$$2$$, poor stereocontrol compared to Simmons-Smith.

Dihalocarbene Addition from Haloforms

Dihalocarbenes (e.g., :CCl$$2$$) generated from chloroform (CHCl$$3$$) and strong base (e.g., KOH) add to alkenes, forming dihalocyclopropanes. Subsequent dehalogenation yields the desired cyclopropane.

Synthetic Route

- Carbene Generation :

$$

\text{CHCl}3 + \text{KOH} \rightarrow \text{Cl}^- + \text{:CCl}2 + \text{H}_2\text{O}

$$ - Cyclopropanation :

:CCl$$_2$$ adds to the alkene, forming 1,1-dichloro-2-ethyl-3-(propan-2-ylidene)cyclopropane. - Dehalogenation :

Reduction with Zn/HOAc removes chlorine atoms, yielding the target compound.

Optimization and Outcomes

- Reagents : CHCl$$_3$$ (3.0 equiv), KOH (5.0 equiv), Zn/HOAc (for dehalogenation).

- Conditions : Phase-transfer catalysis (e.g., benzyltriethylammonium chloride) enhances carbene stability.

- Yield : 30–40% after dehalogenation.

Advantages : Scalable with inexpensive reagents.

Limitations : Low regioselectivity, multiple steps required.

Comparative Analysis of Methods

| Method | Reagents | Yield | Stereoselectivity | Safety Concerns |

|---|---|---|---|---|

| Simmons-Smith | CH$$2$$I$$2$$, Zn-Cu | 60–70% | High (trans preferred) | Toxic CH$$2$$I$$2$$ |

| Diazomethane Photolysis | CH$$2$$N$$2$$, UV | 40–50% | Moderate | Explosive CH$$2$$N$$2$$ |

| Dihalocarbene Addition | CHCl$$_3$$, KOH, Zn/HOAc | 30–40% | Low | Carcinogenic CHCl$$_3$$ |

Emerging Techniques and Innovations

Recent patents (e.g., WO2022058595A1) highlight advances in cyclopropanation using chiral catalysts to enhance enantioselectivity. For instance, rhodium(II) carboxylates with diazo compounds enable asymmetric synthesis, though applications to 1-ethyl-2-(propan-2-ylidene)cyclopropane remain exploratory.

Chemical Reactions Analysis

Types of Reactions: 1-Ethyl-2-(propan-2-ylidene)cyclopropane undergoes various types of chemical reactions, including:

Oxidation: Cyclopropane derivatives can be oxidized to form corresponding alcohols or ketones.

Reduction: Reduction reactions can convert cyclopropane derivatives to alkanes.

Substitution: Substituted cyclopropanes can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are often used.

Substitution: Nucleophiles like halides or amines can be used under basic conditions.

Major Products:

Oxidation: Alcohols, ketones, or carboxylic acids.

Reduction: Alkanes.

Substitution: Substituted cyclopropanes with various functional groups.

Scientific Research Applications

1-Ethyl-2-(propan-2-ylidene)cyclopropane has several scientific research applications:

Chemistry: Used as a building block in organic synthesis to create more complex molecules.

Biology: Studied for its potential biological activity and interactions with enzymes.

Medicine: Investigated for its potential use in drug development due to its unique structural properties.

Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-Ethyl-2-(propan-2-ylidene)cyclopropane involves its interaction with molecular targets through its strained ring structure. The high reactivity of the cyclopropane ring allows it to participate in various chemical reactions, including ring-opening reactions that can lead to the formation of new bonds and functional groups . The molecular targets and pathways involved depend on the specific application and the nature of the reacting species.

Comparison with Similar Compounds

Table 1: Structural Comparison of Cyclopropane Derivatives

Reactivity and Stereochemical Considerations

- Reactivity : Propan-2-ylidene substituents likely enhance electrophilicity, facilitating ring-opening reactions or [3+2] cycloadditions. This contrasts with nitrocyclopropanes, where electron-withdrawing groups slow nucleophilic attack .

- Stereochemistry : Cyclopropane derivatives with chiral centers (e.g., pyrethroids in ) exhibit diastereomerism, altering physical properties like melting points and solubility. For 1-Ethyl-2-(propan-2-ylidene)cyclopropane, geometric isomerism (cis/trans) at the propan-2-ylidene group may influence stability .

- Force Field Parameters : Molecular dynamics simulations () show that substituents like ethyl and propan-2-ylidene require optimized bonded parameters (bond angles, dihedrals) to accurately model ring strain .

Q & A

Q. Critical Parameters :

Yield optimization requires balancing steric hindrance from the ethyl and isopropylidene groups with electronic effects. Characterization via H NMR and X-ray crystallography is essential to confirm regiochemistry .

Basic Question: What analytical techniques are most effective for characterizing the structural and electronic properties of this compound?

Methodological Answer:

- X-ray crystallography : Resolves bond angles and ring strain via programs like SHELXL . Example: The cyclopropane C–C bond length (~1.51 Å) and deviations from ideal sp hybridization confirm strain .

- NMR spectroscopy : C NMR detects deshielded cyclopropane carbons (δ 10–25 ppm), while H NMR reveals coupling patterns for substituent orientation.

- Computational modeling : DFT (e.g., B3LYP/6-31G*) predicts frontier molecular orbitals and strain energy, validated against experimental data .

Basic Question: How does the reactivity of this cyclopropane derivative compare to non-strained alkanes in substitution or addition reactions?

Methodological Answer:

The cyclopropane ring’s angle strain (60° vs. 109.5° in alkanes) increases reactivity:

- Electrophilic addition : Reacts rapidly with Br/HO due to ring strain, forming dibrominated products.

- Ring-opening : Acidic conditions (e.g., HSO) induce cleavage to form alkenes or carbonyl derivatives.

- Substitution : Nucleophilic attack is hindered by steric bulk from the ethyl and isopropylidene groups, requiring polar solvents (e.g., DMSO) .

Advanced Question: What strategies address stereochemical challenges in asymmetric synthesis of this cyclopropane?

Methodological Answer:

Asymmetric cyclopropanation requires chiral auxiliaries or catalysts:

- Chiral Rh(II) complexes : Induce enantioselectivity via carbene transfer (e.g., up to 90% ee reported for similar systems ).

- Chiral ligands : Binaphthol-derived ligands paired with Cu(I) improve diastereomeric excess.

- Dynamic kinetic resolution : Exploit ring strain to favor one enantiomer during ring formation.

Validation via chiral HPLC or X-ray crystallography (e.g., Flack parameter analysis ) is critical.

Advanced Question: How can computational models predict the compound’s behavior in supramolecular assemblies or host-guest systems?

Methodological Answer:

- Molecular dynamics (MD) simulations : Model interactions with host molecules (e.g., cyclodextrins) using force fields like AMBER.

- Hydrogen-bonding analysis : Graph-set notation (e.g., Etter’s rules ) identifies motifs stabilizing crystal packing.

- Docking studies : Predict binding affinities for drug design applications by analyzing steric and electronic complementarity .

Advanced Question: What role does this cyclopropane play in medicinal chemistry, particularly in conformational restriction of bioactive molecules?

Methodological Answer:

The cyclopropane’s rigidity is exploited to:

- Lock pharmacophores : Restrict peptide backbones into bioactive conformations (e.g., δ-peptide foldamers ).

- Enhance metabolic stability : Reduce rotational freedom, slowing enzymatic degradation.

- Modulate receptor binding : Introduce steric bulk to improve selectivity (e.g., in kinase inhibitors ).

Advanced Question: How should researchers resolve contradictions between experimental data (e.g., NMR vs. XRD) for this compound?

Methodological Answer:

- Cross-validation : Use complementary techniques (e.g., IR for functional groups, mass spectrometry for molecular weight).

- Dynamic effects in NMR : Low-temperature NMR or variable-temperature studies distinguish static vs. dynamic disorder.

- Crystallographic refinement : SHELXL’s TWIN command models twinning or disorder in XRD data .

- Theoretical benchmarking : Compare DFT-optimized geometries with experimental bond lengths/angles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.